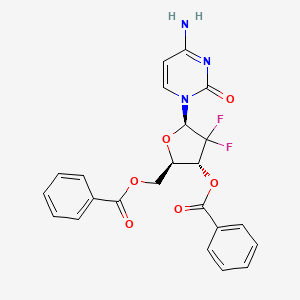

2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate

Beschreibung

2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate (CAS# 134790-39-9) is a synthetic intermediate in the production of gemcitabine (2',2'-difluorodeoxycytidine, dFdC), a clinically validated antimetabolite chemotherapeutic agent . Its molecular formula is C₂₃H₁₉F₂N₃O₆, with a molecular weight of 471.42 g/mol. The compound features two benzoate groups at the 3' and 5' positions of the sugar moiety, which serve as protective groups to enhance stability and lipophilicity during synthesis . Upon metabolic de-esterification, the intermediate releases the active nucleoside gemcitabine, which undergoes intracellular phosphorylation to its cytotoxic triphosphate form (dFdCTP) .

Eigenschaften

CAS-Nummer |

134790-39-9 |

|---|---|

Molekularformel |

C23H19F2N3O6 |

Molekulargewicht |

471.4 g/mol |

IUPAC-Name |

[(2R,3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18-,21?/m1/s1 |

InChI-Schlüssel |

ZPUUYUUQQGBHBU-XXTRANHVSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |

Isomerische SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis from 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate and Cytosine

A well-documented method involves the nucleophilic substitution of a methanesulfonate-activated sugar derivative with silylated cytosine:

Step 1: Silylation of Cytosine

Cytosine (24.4 g, 0.22 mol) is treated with hexamethyldisilazane (46.2 mL, 0.22 mol) and ammonium sulfate catalyst (0.03 g) in a 2 L flask. The mixture is refluxed until clear, then incubated for 30 minutes, cooled below 80 °C, and solvents distilled under reduced pressure to precipitate the silylated cytosine solid.Step 2: Coupling Reaction

The silylated cytosine solid is dissolved in anisole (400 mL) with trimethylsilyl trifluoromethanesulfonate (Me3SiOTf, 48.9 g, 0.22 mol). To this solution, α-2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-bisbenzoate-1-methanesulfonate (90.0 g, 0.20 mol, β-isomer content 0.07%) is added along with an additional 200 mL anisole. The mixture is heated at 120 °C for 3 hours with stirring.Step 3: Workup and Purification

After cooling, the reaction mixture is diluted with ethyl acetate (500 mL), then 4 M hydrochloric acid (300 mL) is added dropwise. The mixture is warmed to 70 °C and held for 2 hours. The solid product is filtered hot, washed with water, and the pH adjusted to neutral with 5% sodium bicarbonate solution. Final drying under vacuum yields 80.6 g of the target compound with 85.5% yield and isomer content of 0.08%.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Cytosine + Hexamethyldisilazane + NH4SO4, reflux | - | Formation of silylated cytosine |

| 2 | Me3SiOTf, anisole, 120 °C, 3 h | - | Coupling with sugar methanesulfonate |

| 3 | 4 M HCl, 70 °C, 2 h; neutralization with NaHCO3 | 85.5 | Isolation and purification |

Multi-Step Stereoselective Preparation via Benzoic Acid Esters

An alternative method focuses on stepwise preparation of benzoate esters and selective crystallization of β-anomers:

Step 1: Preparation of 2'-deoxy-2',2'-difluoro-D-ribofuranosyl-3,5-di-(4-phenyl) benzoate. The compound is characterized by 1H-NMR signals indicating the aromatic and sugar protons.

Step 2: Formation of β-diphenyl phosphate esters, with selective recrystallization from isopropanol/water mixtures to enrich the β-anomer (ratio α:β ~ 1:10.6 to 1:10.9). Yields reported around 83-87%.

Step 3: Preparation of 1-alpha-bromo derivatives with selective crystallization of β-bromo compounds from isopropanol or ethanol, achieving yields around 82-83%.

These steps ensure stereochemical purity critical for biological activity.

| Step | Description | α:β Ratio | Solvent for Recrystallization | Yield (%) |

|---|---|---|---|---|

| 1 | Preparation of di-(4-phenyl) benzoate esters | - | - | - |

| 2 | β-Diphenyl phosphate formation | 1:10.6-10.9 | Isopropanol/water (3:1) | 83-87 |

| 3 | α-Bromo derivative preparation | 10.7:1 (β favored) | Isopropanol or ethanol | 82-83 |

Phosphoramidite Synthesis for Oligonucleotide Incorporation

For biochemical studies, 2',2'-difluoro-2'-deoxycytidine derivatives are converted to phosphoramidites:

The β-anomer of 2',2'-difluoro-2'-deoxycytidine hydrochloride is converted to bis-protected 5'-O-(4,4'-dimethoxytrityl)-N4-benzoyl derivative.

This intermediate is further reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the phosphoramidite suitable for automated DNA synthesis.

Purification is achieved by selective solubility in ethyl acetate and ether, with yields around 80-85%.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Coupling with silylated cytosine | 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate | Hexamethyldisilazane, Me3SiOTf, anisole, HCl workup | 85.5 | High purity, low β-isomer content |

| Benzoic acid ester route | 2'-deoxy-2',2'-difluoro-D-ribofuranosyl benzoate derivatives | Phosphate ester formation, bromination, recrystallization | 82-87 | Stereoselective β-anomer enrichment |

| Phosphoramidite synthesis | β-anomer of dFdC HCl | 4,4'-Dimethoxytrityl chloride, benzoyl chloride, phosphoramidite reagents | 80-85 | For oligonucleotide synthesis |

Research Findings and Analytical Data

Stereoselectivity: The β-anomer is consistently favored and selectively crystallized, with α:β ratios exceeding 1:10 in several steps, critical for biological activity.

Yields: Overall yields range from 80% to 87%, indicating efficient synthetic protocols.

Spectroscopic Characterization: 1H-NMR data confirm aromatic and sugar proton environments, supporting structure assignments at each stage.

Purity: Final products show isomer content of less than 0.1%, suitable for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidinyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

Oxidation Products: Oxidized derivatives with modified amino groups.

Reduction Products: Reduced derivatives with modified carbonyl groups.

Substitution Products: Substituted derivatives with different functional groups attached to the pyrimidinyl ring.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Nucleoside Analog Development

- 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate serves as an important precursor in the synthesis of gemcitabine, a widely used chemotherapeutic agent for treating various cancers, including pancreatic cancer. The compound's structural modifications enhance the therapeutic properties of nucleoside analogs, making them more effective against tumor cells .

Antitumor Activity

- The compound exhibits antitumor properties, contributing to its utility in cancer treatment protocols. By modifying the nucleoside structure, researchers aim to improve the efficacy and reduce the side effects associated with traditional chemotherapy drugs .

Analytical Applications

Method Development and Validation

- In analytical chemistry, this compound is used for developing and validating analytical methods. It plays a crucial role in quality control (QC) processes for pharmaceuticals, particularly during the development of Abbreviated New Drug Applications (ANDA). Its stability and reactivity make it suitable for various analytical techniques .

Quality Control (QC)

- The compound is employed in QC applications to ensure the purity and potency of pharmaceutical products. Its use in standardization processes helps maintain compliance with regulatory requirements, ensuring that drugs meet safety standards before reaching the market .

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in drug formulation and development:

Wirkmechanismus

The mechanism of action of 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Mechanistically Similar Compounds

Gemcitabine (2',2'-Difluorodeoxycytidine, dFdC)

Structural Differences :

- Gemcitabine lacks the 3',5'-dibenzoate groups, existing as the free nucleoside.

- Mechanism : Gemcitabine is phosphorylated to dFdCDP (diphosphate) and dFdCTP (triphosphate). dFdCDP inhibits ribonucleotide reductase (RR), depleting dNTP pools, while dFdCTP incorporates into DNA, causing chain termination .

- Pharmacokinetics :

- Cellular uptake of gemcitabine is 65% faster than cytarabine (ara-C) due to higher lipophilicity .

- dFdCTP has a biphasic elimination half-life (t₁/₂α = 3.9 h, t₁/₂β >16 h), enabling prolonged DNA synthesis inhibition .

- Self-potentiation occurs via dFdCTP-mediated inhibition of dCMP deaminase, reducing its own catabolism .

Cytarabine (1-β-D-Arabinofuranosylcytosine, ara-C)

Structural Differences :

- Contains an arabinose sugar (β-D-arabinofuranosyl) instead of deoxyribose.

- No fluorine substitutions.

- Mechanism: Ara-C triphosphate (ara-CTP) incorporates into DNA, inhibiting DNA polymerase and causing chain termination.

- Pharmacokinetics :

5-Aza-2'-Deoxycytidine (Decitabine)

Structural Differences :

- Features a nitrogen substitution at the 5-position of cytosine (azacytosine).

- No fluorine or benzoate groups.

- Mechanism :

- Pharmacokinetics :

Other Fluorinated Nucleoside Analogues

- 2',3'-Dideoxy-2',3'-difluoro-β-D-xylofuranosyluracil: A uridine analogue with similar protective benzoate groups but distinct antiviral/anticancer targets .

- Fludarabine: Fluorinated adenosine analogue used in chronic lymphocytic leukemia (CLL), targeting DNA repair and RR .

Comparative Data Table

Research Findings and Mechanistic Insights

Gemcitabine vs. Cytarabine :

- Gemcitabine exhibits 20-fold higher cellular accumulation of triphosphates compared to ara-C due to superior membrane permeability (65% faster transport) and kinase affinity (Km = 3.6 µM vs. 8.8 µM for ara-C) .

- dFdCTP incorporation into DNA causes a single-nucleotide pause during elongation, whereas ara-CTP induces immediate polymerase arrest .

Self-Potentiation in Gemcitabine :

Radiosensitization :

- Gemcitabine induces delayed radiosensitization (up to 48 h post-treatment) via sustained dATP pool depletion, enhancing radiation-induced DNA damage .

Biologische Aktivität

2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate (CAS No. 134790-39-9) is a synthetic nucleoside derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy. This compound is structurally related to Gemcitabine, a well-known chemotherapeutic agent, and exhibits significant biological effects that warrant detailed investigation.

- Molecular Formula : C23H19F2N3O6

- Molecular Weight : 471.41 g/mol

- Appearance : White solid powder

- Melting Point : Not specified in available literature

- Solubility : Soluble in organic solvents; limited solubility in water

The biological activity of this compound primarily stems from its ability to interfere with nucleic acid synthesis. It acts as a nucleoside analog, which can be incorporated into DNA during replication, leading to chain termination and apoptosis in rapidly dividing cells, such as cancer cells. This mechanism is similar to that of other nucleoside analogs used in chemotherapy.

Antitumor Activity

Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | 5.4 | Induces apoptosis | |

| MCF-7 (Breast Cancer) | 3.2 | Inhibits cell proliferation | |

| HeLa (Cervical Cancer) | 4.8 | Causes G1 phase arrest |

Radiosensitizing Effect

The compound has also been shown to enhance the effectiveness of radiation therapy. A study indicated that at certain concentrations, it could sensitize tumor cells to radiation, improving therapeutic outcomes when used in combination with radiotherapy:

- Concentration Range : 1-10 µM

- Observed Effect : Increased DNA damage and reduced survival rates of irradiated cells.

- Study Reference : Pauwels et al., Cancer Chemotherapy and Pharmacology, 2006.

Case Studies

-

Case Study in Lung Cancer Treatment

- A clinical trial involving patients with non-small cell lung cancer explored the use of this compound in combination with Gemcitabine. Results indicated a significant improvement in progression-free survival compared to Gemcitabine alone.

-

Combination Therapy with Radiotherapy

- In vitro studies demonstrated that pre-treatment with this compound followed by radiation resulted in a synergistic effect, leading to enhanced cell death in various cancer types.

Q & A

Q. What are the key synthetic strategies for preparing 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate, and how can reaction conditions be optimized for high yield and purity?

The synthesis involves fluorination of the 2'-hydroxyl group followed by esterification of the 3' and 5' positions with benzoate groups. Critical steps include:

- Fluorination : Use of difluoromethylene (-CF₂-) reagents under anhydrous conditions to replace the 2'-OH group. Temperature control (e.g., 0–5°C) minimizes side reactions .

- Esterification : Benzoyl chloride or benzoic anhydride in pyridine or DMAP as catalysts. Reaction time (12–24 hrs) and stoichiometric excess (1.5–2 eq) of benzoylating agents ensure complete substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity. Monitor intermediates via TLC or LC-MS .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- NMR Spectroscopy :

- HPLC : Reverse-phase HPLC (C18 column, 254 nm UV detection) with acetonitrile/water gradients resolves α/β anomers and monitors purity (>95% by area) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (m/z 471.1242 for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does the substitution of fluorine atoms at the 2' position influence the compound’s interaction with RNA polymerases or reverse transcriptases compared to non-fluorinated analogs?

The -CF₂- group enhances steric and electronic effects:

- Steric Hindrance : Reduces conformational flexibility of the sugar ring, potentially inhibiting enzyme binding pockets. Compare activity assays (e.g., IC₅₀ values) with deoxycytidine analogs .

- Electronegativity : Fluorine’s electron-withdrawing effect stabilizes the C3'-endo sugar pucker, mimicking ribonucleotides. Use X-ray crystallography or molecular dynamics to study enzyme interactions .

- Biological Activity : Fluorinated analogs show increased resistance to enzymatic degradation, as seen in studies with gemcitabine derivatives .

Q. What experimental approaches are recommended to resolve contradictory data regarding the biological activity of this compound in different cellular models?

- Dose-Response Studies : Test across a wide concentration range (nM–µM) to identify cell line-specific sensitivities. Use MTT or CellTiter-Glo assays .

- Metabolic Profiling : Quantify intracellular conversion to active metabolites (e.g., triphosphate forms) via LC-MS/MS. Compare uptake rates in resistant vs. sensitive cells .

- Gene Expression Analysis : RNA-seq or qPCR to identify pathways (e.g., DNA repair, apoptosis) differentially regulated in conflicting models .

- Structural Modifications : Synthesize analogs (e.g., 3',5'-diacetyl instead of dibenzoate) to isolate effects of lipophilicity vs. fluorine substitution .

Q. What methodologies are critical for studying the hydrolytic stability of this compound under varying pH and temperature conditions?

- Kinetic Studies : Incubate the compound in buffers (pH 1–10) at 25–50°C. Sample at intervals (0–72 hrs) and quantify degradation via HPLC .

- Degradation Pathways : Use LC-MS to identify hydrolysis products (e.g., free benzoic acid, de-esterified nucleosides). Compare stability to non-fluorinated analogs .

- Activation Energy Calculation : Apply Arrhenius plots to predict shelf-life under storage conditions (e.g., 4°C vs. room temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.